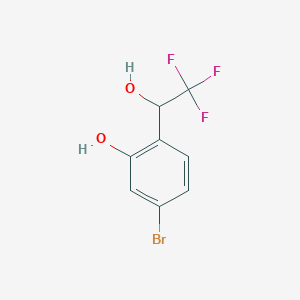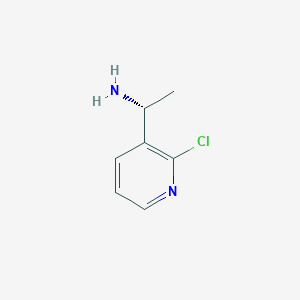
5-Bromo-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol: is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a hydroxyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol typically involves the following steps:
Trifluoromethylation: The addition of a trifluoromethyl group can be accomplished using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, trifluoromethylation, and hydroxylation processes, often optimized for yield and purity. These processes are typically carried out in specialized reactors with precise control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in 5-Bromo-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated phenols.
Substitution: Formation of substituted phenols with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol
- 3-Bromo-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol
- 2-Bromo-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol
Uniqueness
5-Bromo-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of the trifluoromethyl group can also impart unique chemical and physical properties, such as increased stability and lipophilicity, compared to similar compounds.
Eigenschaften
Molekularformel |
C8H6BrF3O2 |
|---|---|
Molekulargewicht |
271.03 g/mol |
IUPAC-Name |
5-bromo-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H6BrF3O2/c9-4-1-2-5(6(13)3-4)7(14)8(10,11)12/h1-3,7,13-14H |
InChI-Schlüssel |
QRAAXRQRXHPCDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)O)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride](/img/structure/B13594882.png)








![7-Azaspiro[3.5]non-1-enehydrochloride](/img/structure/B13594933.png)




